molecular formula C28H36O10 B13073616 KadcoccilactoneJ

KadcoccilactoneJ

Cat. No.: B13073616
M. Wt: 532.6 g/mol
InChI Key: QVDSQJYLZJYHMK-JWQZLAEKSA-N
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Description

KadcoccilactoneJ is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is derived from the plant Kadsura coccinea, which is known for its medicinal properties. The compound has been studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

KadcoccilactoneJ has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.

    Medicine: Research has shown that this compound may have therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

KadcoccilactoneJ can be compared with other similar compounds, such as:

    Kadsurin: Another compound derived from the Kadsura coccinea plant, known for its anti-inflammatory properties.

    Schisandrin: A compound with similar chemical structure and biological activity, often studied for its potential therapeutic effects.

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. It has shown promise in a wider range of applications and may offer more potent effects in certain therapeutic areas.

Properties

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one

InChI

InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1

InChI Key

QVDSQJYLZJYHMK-JWQZLAEKSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3

Canonical SMILES

CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3

Origin of Product

United States

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